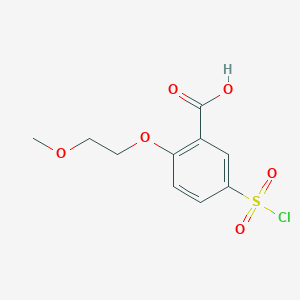
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is used in a variety of scientific research applications, including cell culture and animal studies. It has been used to study its biochemical and physiological effects on cells and organisms, as well as its potential therapeutic applications. In addition, this compound has been used to study the mechanism of action of other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs).
作用机制
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is believed to exert its effects by inhibiting the action of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By blocking the action of COX-2, this compound is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and antioxidant properties in both cell culture and animal studies. In addition, it has been shown to reduce pain and inflammation in animal models of arthritis. In cell culture studies, this compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
The advantages of using 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid in laboratory experiments include its relatively low cost and easy availability. Its low toxicity makes it safe to use in cell culture and animal studies. However, this compound is not as potent as some other compounds, such as NSAIDs, which can limit its effectiveness in some applications.
未来方向
Future research on 2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid could focus on its potential therapeutic applications in the treatment of cancer and other diseases. In addition, further research could explore its effects on other biochemical pathways and its potential interactions with other drugs. Finally, research could focus on developing more effective and less toxic synthetic methods for producing this compound.
合成方法
2-(6-butanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is synthesized using a two-step process. In the first step, a butanoyl chloride is reacted with a solution of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl acetic acid in an organic solvent. The reaction produces a mixture of this compound and a byproduct, 4-chlorobutanoic acid. In the second step, the mixture is treated with an alkaline solution to remove the 4-chlorobutanoic acid, leaving pure this compound.
属性
IUPAC Name |
2-(6-butanoyl-2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-4-12(17)10-5-6-13-11(7-10)16(8-14(18)19)15(20)9(2)21-13/h5-7,9H,3-4,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYNSLNGUVLBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B2790042.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2790043.png)
![1,3-dimethyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2790044.png)
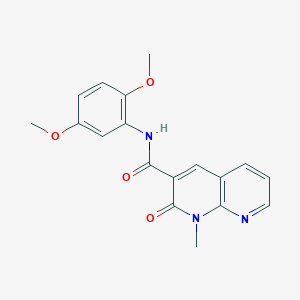
![Ethyl 4-[1-(2,4-dimethoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2790052.png)
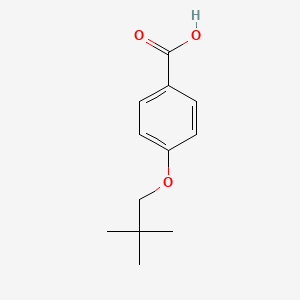

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2790056.png)
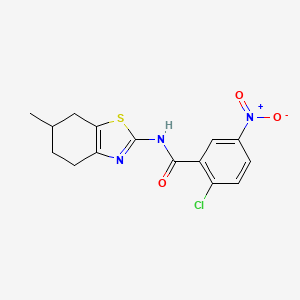
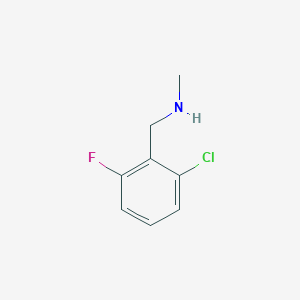
![N-[4-(Dimethylsulfamoyl)-3-methylphenyl]prop-2-enamide](/img/structure/B2790060.png)
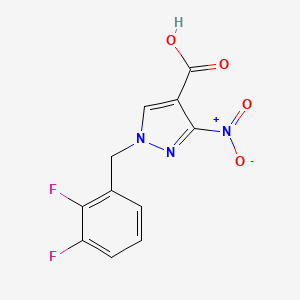
![9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide](/img/structure/B2790063.png)
